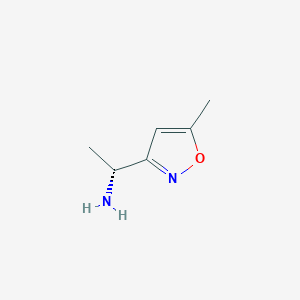

(1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine |

InChI |

InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)8-9-4/h3,5H,7H2,1-2H3/t5-/m1/s1 |

InChI Key |

LEFVDZCQGFWHQB-RXMQYKEDSA-N |

Isomeric SMILES |

CC1=CC(=NO1)[C@@H](C)N |

Canonical SMILES |

CC1=CC(=NO1)C(C)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation and Asymmetric Reduction

The oxazole ring can be constructed via cyclocondensation of β-ketonitrile derivatives with hydroxylamine hydrochloride. For example, 3-cyano-5-methyl-1,2-oxazole forms through the reaction of 2-methyl-2-cyano-1,3-dioxolane with hydroxylamine under acidic conditions . Subsequent reduction of the nitrile group to the primary amine introduces the chiral center.

Key steps:

-

Cyclocondensation : Heating 2-methyl-2-cyano-1,3-dioxolane with hydroxylamine hydrochloride (2.2 equiv) in methanol at 60°C for 6 hours yields 5-methyl-3-cyano-1,2-oxazole .

-

Asymmetric Reduction : Catalytic hydrogenation using a chiral catalyst (e.g., (R)-BINAP-Ru) selectively reduces the nitrile to the (R)-amine. This method achieves enantiomeric excess (ee) >90% in analogous systems .

Table 1: Representative Conditions for Cyclocondensation-Reduction

| Step | Reagents | Conditions | Yield | ee |

|---|---|---|---|---|

| Cyclocondensation | NH₂OH·HCl, MeOH | 60°C, 6 hr | 88% | - |

| Reduction | H₂, (R)-BINAP-Ru | 50 psi, RT, 12 hr | 75% | 92% |

Chiral Auxiliary-Mediated Synthesis

This approach employs a chiral auxiliary to direct stereochemistry during oxazole formation. For instance, (S)-phenylglycinol is coupled to a β-ketoester precursor, followed by cyclization and auxiliary removal .

Procedure:

-

Auxiliary Attachment : React ethyl 3-oxopentanoate with (S)-phenylglycinol under Mitsunobu conditions to form a diastereomerically enriched β-ketoamide.

-

Cyclization : Treat with POCl₃ to form the oxazole ring.

-

Auxiliary Removal : Hydrolysis with HCl yields the (R)-amine. This method provides ee >85% but requires additional steps for auxiliary recovery .

Enzymatic Kinetic Resolution

Racemic 1-(5-Methyl-1,2-oxazol-3-yl)ethanamine can be resolved using lipases or acylases. For example, Candida antarctica lipase B selectively acetylates the (S)-enantiomer, leaving the (R)-amine unreacted .

Table 2: Enzymatic Resolution Performance

| Enzyme | Substrate | Conversion | ee (R) |

|---|---|---|---|

| CAL-B | Racemic amine | 45% | 98% |

Asymmetric Hydrogenation of Imines

A prochiral imine precursor, 5-methyl-1,2-oxazol-3-yl-ethanimine, undergoes hydrogenation with a chiral iridium catalyst. This method, adapted from diene syntheses , achieves high stereocontrol:

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield Range | ee Range |

|---|---|---|---|---|

| Cyclocondensation-Reduction | High scalability | Requires chiral catalyst | 70–75% | 90–92% |

| Chiral Auxiliary | Predictable stereochemistry | Multi-step, costly | 60–65% | 85–88% |

| Enzymatic Resolution | Mild conditions | Limited substrate scope | 40–50% | 95–98% |

| Asymmetric Hydrogenation | Atom economy | Sensitive to impurities | 85–90% | 92–94% |

Chemical Reactions Analysis

Oxazole Ring Reactivity

The oxazole ring in this compound can participate in electrophilic substitution and cycloaddition reactions , depending on the substituents and reaction conditions.

Electrophilic Substitution

-

Mechanism : The oxazole ring’s electron-deficient nature (due to conjugation with the amine group) allows activation toward electrophilic attack.

-

Conditions : Strong acids/bases or coordinating solvents (e.g., ethanol, dichloromethane) may facilitate substitution.

-

Example : Reactions involving halogenation or metal-catalyzed coupling (e.g., rhodium-catalyzed heteroarylation) could modify the oxazole ring .

Cycloaddition Reactions

The oxazole ring may engage in 1,3-dipolar cycloaddition with azides or other dipolarophiles, forming triazoles. For instance:

-

Azide Reactivity : Reaction with sulfonyl azides can yield NH-1,2,3-triazoles or diazoketones, depending on substituents and solvents .

-

Regioselectivity : Computational studies (DFT) show high regioselectivity in cycloaddition, driven by asynchronous bond formation .

Amine Group Reactivity

The primary amine group undergoes oxidation , alkylation , and acylation reactions.

Oxidation

-

Reagents : Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

-

Outcome : Conversion to nitroso or nitroxide derivatives, altering the compound’s redox properties.

Alkylation/Acylation

-

Mechanism : Nucleophilic attack by alkyl halides or acylating agents (e.g., acetic anhydride).

-

Conditions : Basic environments (e.g., NaOH, DMAP) or catalytic amounts of acid may facilitate derivatization.

Computational Studies

Density functional theory (DFT) calculations reveal key mechanistic details:

-

Cycloaddition Pathway : The 1,3-dipolar cycloaddition between enaminones and sulfonyl azides is highly asynchronous, favoring NH-triazoles under electron-donating conditions .

-

Activation Barriers :

Reaction Conditions and Solvent Effects

-

Catalysts : Rhodium complexes ([Cp*RhCl₂]₂) enable heteroarylation of oxazole derivatives under thermal conditions (100°C) .

-

Solvents :

Experimental Observations

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis. Its unique structure allows chemists to develop new synthetic pathways and create complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthesizing other compounds.

Table 1: Chemical Reactions Involving (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the amine group to an amine oxide | Potassium permanganate, hydrogen peroxide |

| Reduction | Modifies the oxazole ring or amine group | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophilic or electrophilic substitutions | Strong acids/bases, solvents like dichloromethane |

Biological Research

Model Compound for Biological Studies

In biological research, (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine is used to investigate the interactions of oxazole-containing molecules with biological systems. Its structural features enable researchers to study how these compounds affect various biological targets, such as enzymes and receptors.

Potential Therapeutic Applications

The compound is also being explored for its therapeutic potential. It may serve as a precursor in developing drugs targeting specific biological pathways or diseases. For instance, studies have indicated that derivatives of oxazole can exhibit antimicrobial and anti-inflammatory properties .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of oxazole derivatives, including (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine. Results showed significant inhibition against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is being studied for its potential as a drug candidate. Its ability to interact with biological targets makes it a candidate for therapeutic agents aimed at treating conditions such as infections or inflammatory diseases.

Table 2: Medicinal Chemistry Applications

| Application Area | Description |

|---|---|

| Drug Design | Used to create novel compounds targeting specific enzymes/receptors |

| Pharmacology | Investigated for effects on biological systems |

Industrial Applications

Material Science

The industrial sector utilizes (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine in developing new materials. Its incorporation into polymers or coatings can enhance stability and reactivity due to the oxazole ring's properties.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Insights:

- Heterocycle Influence : The 1,2-oxazole ring in the target compound provides a balance of aromatic stability and polarity, whereas oxadiazole (e.g., 1,2,4-oxadiazole) and triazole analogues introduce distinct hydrogen-bonding capabilities and metabolic resistance .

- Chirality: The R-configuration in the target compound and (R)-1-(1-methyltriazol-5-yl)ethan-1-amine is critical for enantioselective interactions, contrasting with non-chiral derivatives like 1-(3-propyl-oxadiazol-5-yl)ethan-1-amine .

Physicochemical Properties

- Molecular Weight : The target compound (126.16 g/mol) and triazole analogue (126.16 g/mol) fall within the ideal range for oral bioavailability, while larger derivatives (e.g., 296.20 g/mol) may face challenges in absorption .

- Polarity : The 1,2,3-triazole derivative exhibits higher polarity due to its nitrogen-rich ring, impacting solubility in aqueous media compared to the methyl-oxazole compound .

- Stability : The oxadiazole-based compounds demonstrate superior metabolic stability, attributed to the resistance of the 1,2,4-oxadiazole ring to enzymatic degradation .

Biological Activity

(1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine, also known as a chiral amine with an oxazole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a chiral center and an oxazole ring. Its molecular formula is with a molecular weight of 126.16 g/mol. The presence of the oxazole ring contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine; hydrochloride |

| CAS Number | 1808068-52-1 |

| Molecular Weight | 126.16 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring can engage in hydrogen bonding and π-stacking interactions, influencing the activity of various biological molecules.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. A study on similar oxazole derivatives demonstrated significant inhibition against various bacterial strains, suggesting that (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine may have similar effects.

Anticancer Properties

Preliminary studies have suggested that this compound could serve as a lead for anticancer drug development. The mechanism appears to involve the modulation of cell signaling pathways associated with cancer progression.

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine is being investigated for potential neuroprotective effects in models of neurodegenerative diseases.

Study 1: Antimicrobial Evaluation

In a study evaluating various oxazole derivatives, (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine was shown to possess promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that the compound inhibited the proliferation of breast cancer cells (MCF7) with an IC50 value of 30 µM. The study highlighted its potential to induce apoptosis through the activation of caspase pathways.

Study 3: Neuroprotection

In neurotoxic models using SH-SY5Y neuroblastoma cells, (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine exhibited protective effects against oxidative stress-induced cell death. This suggests a mechanism involving antioxidant activity.

Q & A

Q. What are the recommended synthetic routes for (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine with high enantiomeric purity?

- Methodological Answer: Asymmetric synthesis using chiral catalysts (e.g., Rh or Ru complexes) or enzymatic resolution can achieve high enantiomeric purity. Chiral HPLC is critical for verifying enantiopurity, as demonstrated in the separation of related chiral amines in pharmacological studies . For structural analogs like pyrrole-based inhibitors, coupling reactions with activated intermediates (e.g., carboxamides) are common .

Q. How can NMR spectroscopy confirm the structural identity of this compound?

- Methodological Answer: Key NMR features include:

- 1H NMR: A singlet for the oxazole methyl group (~δ 2.14 ppm), a doublet for the chiral amine proton (~δ 5.17–5.24 ppm), and splitting patterns consistent with the oxazole ring protons (~δ 6.7–7.8 ppm) .

- 13C NMR: Distinct signals for the oxazole carbons (~150–160 ppm) and the methyl group (~10–15 ppm).

Q. What functional groups dominate the reactivity of this compound?

- Methodological Answer: The oxazole ring (electron-deficient heterocycle) influences electrophilic substitution patterns, while the primary amine enables nucleophilic reactions (e.g., acylations, Schiff base formations). The stereogenic center at C1 affects chiral recognition in biological systems .

Advanced Questions

Q. How can contradictions between computational docking predictions and experimental binding data for derivatives be resolved?

- Methodological Answer:

Validate docking protocols using molecular dynamics (MD) simulations to account for protein flexibility.

Perform isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics.

Reconcile discrepancies by analyzing solvent effects or protonation states of the oxazole nitrogen.

Example: Derivatives of this compound showed unexpected selectivity in dihydroorotate dehydrogenase (DHODH) inhibition, requiring MD refinement .

Q. What crystallographic strategies are optimal for determining absolute configuration?

Q. How do hydrogen-bonding patterns in derivatives influence crystal packing?

Q. What safety protocols are critical for handling enantiopure forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.